molecular formula C24H26N2O B329986 4-(AZEPANE-1-CARBONYL)-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE

4-(AZEPANE-1-CARBONYL)-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE

Cat. No.: B329986
M. Wt: 358.5 g/mol
InChI Key: WUPRLJGJGHYFEU-UHFFFAOYSA-N
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Description

4-(AZEPANE-1-CARBONYL)-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes an azepane ring, a quinoline moiety, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPANE-1-CARBONYL)-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Methyl and Methylphenyl Groups: The methyl and methylphenyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and Lewis acids like aluminum chloride.

    Formation of the Azepane Ring: The azepane ring can be formed through a cyclization reaction involving a suitable diamine precursor and a carbonyl compound.

    Final Assembly: The final step involves the coupling of the quinoline core with the azepane ring and the methanone group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPANE-1-CARBONYL)-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives, aminoquinolines.

Scientific Research Applications

4-(AZEPANE-1-CARBONYL)-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(AZEPANE-1-CARBONYL)-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine, which are known for their antimalarial properties.

    Azepane Derivatives: Compounds like azepane-1-carboxylic acid, which are used in the synthesis of pharmaceuticals.

    Methanone Derivatives: Compounds like benzophenone, which are used in the production of UV-blocking agents.

Uniqueness

4-(AZEPANE-1-CARBONYL)-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE is unique due to its combination of an azepane ring, a quinoline moiety, and a methanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

azepan-1-yl-[3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C24H26N2O/c1-17-11-13-19(14-12-17)23-18(2)22(20-9-5-6-10-21(20)25-23)24(27)26-15-7-3-4-8-16-26/h5-6,9-14H,3-4,7-8,15-16H2,1-2H3

InChI Key

WUPRLJGJGHYFEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)N4CCCCCC4

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)N4CCCCCC4

Origin of Product

United States

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